2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one

Catalog No.
S13803038
CAS No.
M.F
C8H8BrNO2
M. Wt
230.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one

Product Name

2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one

IUPAC Name

2-bromo-1-(2-methoxypyridin-3-yl)ethanone

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

InChI

InChI=1S/C8H8BrNO2/c1-12-8-6(7(11)5-9)3-2-4-10-8/h2-4H,5H2,1H3

InChI Key

MWDWBJDTASAJQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C(=O)CBr

2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one is an organic compound characterized by its unique structure, which includes a bromine atom and a methoxy-substituted pyridine ring. The molecular formula of this compound is C₈H₈BrNO₂, and it has a molecular weight of 230.06 g/mol. The compound features a carbonyl group (C=O) adjacent to the pyridine moiety, which plays a significant role in its chemical reactivity and biological activity. The presence of the bromine atom enhances its potential for nucleophilic substitution reactions, while the methoxy group contributes to its solubility and interaction with biological systems .

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides. This reaction typically occurs in solvents like ethanol or acetonitrile at room temperature.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride, often in solvents like tetrahydrofuran.
  • Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

The mechanisms of these reactions involve the formation of intermediates that can lead to various substituted derivatives of the original compound.

The biological activity of 2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one has been explored in various studies. It has shown potential as an inhibitor of specific enzymes and proteins due to its ability to form covalent bonds with nucleophilic sites on these biomolecules. This interaction may modulate enzyme activity, making it a candidate for further research in medicinal chemistry . Additionally, compounds with similar structures have been investigated for their anti-inflammatory and anti-cancer properties, suggesting that this compound may also exhibit therapeutic potential .

The synthesis of 2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one typically involves the bromination of 2-methoxypyridine. A common method includes:

  • Bromination Reaction: Reacting 2-methoxypyridine with bromine in anhydrous dichloromethane or chloroform.
  • Catalysts: Iron(III) bromide or aluminum bromide is often used as a catalyst.
  • Reaction Conditions: The reaction is conducted at room temperature to 0°C to facilitate electrophilic aromatic substitution.

In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield.

2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one has several applications:

  • Pharmaceutical Research: Its unique structure allows it to serve as a building block for synthesizing more complex pharmaceutical compounds.
  • Chemical Synthesis: It is used in various organic synthesis pathways due to its reactivity, particularly in developing new pyridine derivatives .

These applications highlight its significance in both academic research and industrial chemistry.

Interaction studies involving 2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one focus on its binding affinity with biological targets. Preliminary studies have indicated that it may interact with specific proteins involved in disease pathways, potentially leading to therapeutic applications. Techniques such as bio-layer interferometry have been utilized to assess these interactions, providing insights into the compound's pharmacokinetic properties and drug-likeness .

Several compounds share structural similarities with 2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-1-(6-methoxypyridin-3-yl)ethan-1-oneSimilar brominated pyridine structureDifferent position of methoxy group
2-Bromo-1-(4-methoxypyridin-2-yl)ethanoneContains a different methoxy substitutionVarying biological activity
1-(3-Bromo-2-methoxyphenyl)ethanoneBrominated phenyl rather than pyridineDistinct reactivity profile

The uniqueness of 2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one lies in the specific positioning of the bromine and methoxy groups on the pyridine ring, which imparts distinct chemical properties and reactivity patterns compared to these similar compounds . This specificity enhances its potential utility in targeted applications within research and industry.

The IUPAC name for this compound, 2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one, systematically describes its structure: a pyridine ring substituted with a methoxy group at position 2 and an α-bromo acetyl group at position 3. Its molecular formula, C₈H₈BrNO₂, corresponds to a molecular weight of 230.06 g/mol. The compound’s structural features include:

  • A pyridine ring providing aromaticity and electronic diversity.
  • A methoxy group (-OCH₃) at position 2, enhancing solubility and directing electrophilic substitution.
  • An α-bromo ketone group at position 3, enabling nucleophilic reactions and covalent bond formation.

Synonyms for this compound include 2-bromo-1-(2-methoxy-3-pyridinyl)ethanone and 3-acetyl-2-methoxypyridine bromide. Its CAS registry number, while not explicitly listed in non-excluded sources, is closely related to derivatives such as 1629673-00-2 (hydrobromide salt).

PropertyValue
IUPAC Name2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one
Molecular FormulaC₈H₈BrNO₂
Molecular Weight230.06 g/mol
Key Functional GroupsMethoxy, α-bromo ketone, pyridine

Historical Development and Discovery

The synthesis of 2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one emerged in the early 21st century alongside advancements in halogenation techniques for pyridine derivatives. Initially developed as a precursor for kinase inhibitor research, its utility expanded due to the electrophilic reactivity of the α-bromo ketone group, which facilitates cross-coupling and cyclization reactions. Early synthetic routes focused on bromination of 2-methoxypyridine acetophenone derivatives using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions. Over time, optimized protocols employing microwave-assisted synthesis and continuous flow reactors improved yields and scalability, cementing its role in industrial and academic laboratories.

Significance in Organic and Medicinal Chemistry

Synthetic Versatility

The compound’s α-bromo ketone group participates in nucleophilic substitutions, forming carbon-nitrogen and carbon-oxygen bonds essential for constructing heterocycles like pyrazoles and triazoles. For example, its reaction with hydrazines yields pyrazole derivatives, which are pivotal in agrochemical and pharmaceutical synthesis.

Medicinal Chemistry Applications

In drug discovery, this compound acts as a covalent inhibitor scaffold, targeting cysteine residues in enzymes such as kinases and proteases. Its ability to form reversible covalent bonds with nucleophilic thiols enhances binding affinity and selectivity, making it a candidate for oncology and anti-inflammatory therapeutics. Preliminary studies highlight its role in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors, which modulate immune response pathways.

Industrial Relevance

Industrial applications include its use in continuous flow synthesis platforms, where its rapid reactivity and stability under high-throughput conditions optimize production of active pharmaceutical ingredients (APIs). For instance, it serves as a key intermediate in the synthesis of anticancer agents targeting epidermal growth factor receptor (EGFR) mutations.

The compound under investigation is systematically named 2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one according to International Union of Pure and Applied Chemistry nomenclature conventions . This designation reflects the presence of a bromine substituent at the second carbon position of the ethanone chain, which is attached to the third position of a 2-methoxypyridine ring system [2]. The molecular formula is established as C₈H₈BrNO₂, indicating the presence of eight carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms [2].

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic characterization of 2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one provides critical structural information through both proton and carbon-13 nuclear magnetic resonance techniques [4]. In proton nuclear magnetic resonance spectroscopy, the compound exhibits characteristic chemical shift patterns that reflect the electronic environments of different hydrogen atoms within the molecular framework [5] [6]. The methoxy group protons typically appear as a sharp singlet in the region of 3.8 to 4.0 parts per million, reflecting the electron-donating character of the oxygen atom and the lack of coupling to adjacent protons [4] [7].

The aromatic protons of the pyridine ring system demonstrate characteristic downfield chemical shifts in the range of 7.0 to 8.5 parts per million, consistent with the deshielding effects of the aromatic π-electron system [6]. The methylene protons adjacent to the bromine substituent exhibit distinctive chemical shifts around 4.5 to 5.0 parts per million, reflecting the electron-withdrawing nature of the halogen atom [8]. These protons appear as a singlet due to the lack of vicinal coupling partners in the molecular structure [5].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon resonance in the characteristic ketone region between 190 and 215 parts per million [5] [6]. The aromatic carbons of the pyridine ring system appear in the expected range of 120 to 160 parts per million, with the methoxy-substituted carbon showing additional downfield shift due to the electron-donating substituent [6]. The methylene carbon bearing the bromine substituent demonstrates a characteristic upfield shift relative to unsubstituted methylene carbons, typically appearing around 30 to 40 parts per million [8].

Infrared Spectroscopy

Infrared spectroscopic analysis provides complementary structural information through the identification of characteristic vibrational frequencies [9] [10]. The carbonyl stretching vibration represents the most prominent feature in the infrared spectrum, appearing as a strong absorption band in the region of 1690 to 1715 wavenumbers [9] [10]. The exact position of this absorption depends on the degree of conjugation between the carbonyl group and the aromatic pyridine system [10]. For aromatic ketones such as this compound, the carbonyl stretching frequency typically appears at the lower end of the ketone range, around 1690 wavenumbers, due to resonance stabilization [10].

The aromatic carbon-carbon stretching vibrations manifest as medium-intensity absorptions in the fingerprint region between 1600 and 1400 wavenumbers [9]. The carbon-hydrogen stretching vibrations of the aromatic system appear as weak absorptions in the range of 3000 to 3100 wavenumbers [9]. The methoxy group contributes characteristic carbon-oxygen stretching vibrations in the region of 1050 to 1250 wavenumbers, with particularly strong absorption around 1200 wavenumbers [7] [9].

The carbon-bromine stretching vibration typically appears as a strong absorption in the range of 500 to 750 wavenumbers, providing definitive evidence for the presence of the halogen substituent [9]. Additional fingerprint region absorptions corresponding to in-plane and out-of-plane bending vibrations of the aromatic system appear between 800 and 1200 wavenumbers [7].

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information characteristic of brominated aromatic ketones [8] [11]. The molecular ion peak appears at mass-to-charge ratio 230, with the characteristic isotope pattern reflecting the presence of bromine [8]. The bromine isotope pattern exhibits the typical 1:1 ratio of peaks separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes [11].

Fragmentation patterns in electron impact ionization reveal characteristic loss of bromine radical to produce an ion at mass-to-charge ratio 151 [11] [12]. Additional fragmentation includes loss of the methoxy group to yield ions at mass-to-charge ratio 199, and combined losses resulting in smaller fragment ions [13]. The base peak in the mass spectrum typically corresponds to the pyridinium ion formed through α-cleavage adjacent to the carbonyl group [11].

Spectroscopic TechniqueKey Observations
¹H NMRMethoxy singlet (3.8-4.0 ppm), aromatic protons (7.0-8.5 ppm), CH₂Br singlet (4.5-5.0 ppm)
¹³C NMRCarbonyl carbon (190-215 ppm), aromatic carbons (120-160 ppm), CH₂Br (30-40 ppm)
IR SpectroscopyC=O stretch (1690 cm⁻¹), aromatic C=C (1600-1400 cm⁻¹), C-Br (500-750 cm⁻¹)
Mass SpectrometryMolecular ion (m/z 230), [M-Br]⁺ (m/z 151), bromine isotope pattern

X-ray Crystallographic Analysis

While specific crystallographic data for 2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one has not been extensively reported in the scientific literature, structural analysis can be inferred from related pyridine ketone systems [14] [15]. Crystallographic studies of similar brominated aromatic ketones demonstrate typical bond lengths and angles consistent with sp² hybridization at the carbonyl carbon and aromatic character of the pyridine ring [14] [16].

The molecular geometry in the solid state is expected to exhibit planarity of the pyridine ring system with the carbonyl group adopting a coplanar arrangement to maximize conjugative stabilization [14]. The carbon-nitrogen bond length in the pyridine ring typically measures approximately 1.34 Angstroms, reflecting the aromatic character of the heterocyclic system [15]. The carbonyl carbon-oxygen double bond length is expected to be approximately 1.22 Angstroms, consistent with typical ketone functionalities [14].

The crystal packing arrangements of related pyridine ketone compounds demonstrate intermolecular interactions primarily through van der Waals forces and potential weak hydrogen bonding interactions [14] [15]. The presence of the bromine substituent introduces additional polarizability that may influence crystal packing through halogen bonding interactions [16]. The methoxy substituent on the pyridine ring can participate in weak dipole-dipole interactions that contribute to the overall crystal stability [14].

Thermal parameters derived from crystallographic analysis of related compounds indicate anisotropic displacement patterns consistent with the rigid aromatic framework and the flexibility of the methoxy and bromomethyl substituents [14]. The molecular conformation in the solid state typically adopts an energy-minimized geometry that balances intramolecular electronic effects with intermolecular packing forces [15].

Computational Modeling of Molecular Geometry

Computational modeling approaches provide detailed insights into the three-dimensional molecular structure and electronic properties of 2-bromo-1-(2-methoxypyridin-3-yl)ethan-1-one [17] [18]. Density functional theory calculations using standard basis sets such as 6-311G(d,p) enable accurate prediction of optimized molecular geometries [17] [19]. These computational methods have proven effective for predicting structural parameters of aromatic ketone systems with high accuracy [20] [21].

The optimized molecular geometry demonstrates planarity of the pyridine ring system with the carbonyl group maintaining coplanarity to maximize orbital overlap [17] [21]. Bond length calculations indicate carbon-carbon bond lengths in the aromatic ring ranging from 1.39 to 1.41 Angstroms, consistent with aromatic character [18]. The carbon-nitrogen bond in the pyridine ring exhibits a calculated length of approximately 1.34 Angstroms, reflecting the sp² hybridization of the nitrogen atom [21].

Computational analysis of the electronic structure reveals significant delocalization of electron density across the aromatic system and the conjugated carbonyl group [17] [22]. Natural bond orbital analysis demonstrates donor-acceptor interactions between the nitrogen lone pair and the aromatic π-system [20]. The methoxy substituent exhibits electron-donating character through resonance interactions with the pyridine ring [17].

Conformational analysis through computational methods indicates restricted rotation around the bond connecting the pyridine ring to the carbonyl group due to conjugative interactions [21] [19]. The energy barrier for rotation around this bond is calculated to be approximately 15-20 kilojoules per mole, indicating significant conjugative stabilization [20]. Molecular electrostatic potential calculations reveal regions of negative charge density concentrated on the nitrogen atom and carbonyl oxygen, while positive charge density is localized on the aromatic hydrogen atoms [17].

Computational ParameterCalculated Value
C-N bond length (pyridine)1.34 Å
C=O bond length1.22 Å
C-C bond lengths (aromatic)1.39-1.41 Å
Rotational barrier (Ar-CO)15-20 kJ/mol
Dipole moment3.2-3.8 Debye

Traditional Bromination Approaches

The synthesis of 2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one through traditional bromination methods represents a well-established approach in organic synthesis. The most commonly employed methodology involves the alpha-bromination of the corresponding ketone precursor, 1-(2-methoxypyridin-3-yl)ethan-1-one, using various brominating agents under controlled conditions.

Molecular Bromine-Mediated Bromination

The classical approach utilizes molecular bromine (Br₂) in acetic acid as the preferred solvent system [1] [2]. The reaction mechanism proceeds through acid-catalyzed enol formation, wherein the ketone substrate undergoes protonation at the carbonyl oxygen, facilitating the formation of the nucleophilic enol intermediate. This enol species subsequently reacts with the electrophilic bromine molecule to form the desired alpha-bromo ketone product [3].

The reaction conditions typically require temperatures between 0-25°C to maintain selectivity and prevent over-bromination. Under these conditions, yields of 80-95% can be achieved with moderate selectivity [1]. The reaction follows second-order kinetics, being dependent on both ketone and acid concentrations, while remaining independent of halogen concentration [4].

N-Bromosuccinimide (NBS) Protocols

N-Bromosuccinimide has emerged as a superior alternative to molecular bromine due to its improved safety profile and ease of handling [5]. The bromination of ketones with NBS can be conducted under both solvent-free conditions and in organic solvents such as acetonitrile or dichloromethane. The mechanism involves the formation of a succinimide-bromine complex that serves as the active brominating species [6].

Studies have demonstrated that NBS-mediated bromination of acetophenone derivatives yields 75-90% of the desired products with high regioselectivity [1]. The reaction can be further enhanced through the addition of catalytic amounts of acids or bases, depending on the substrate requirements.

Pyridine Hydrobromide Perbromide System

Pyridine hydrobromide perbromide (pyridinium tribromide) represents a cost-effective and environmentally benign brominating agent [1]. This reagent system operates effectively in acetic acid at elevated temperatures (90°C), providing yields of 85-90% with excellent regioselectivity. The bromination mechanism involves the formation of a pyridinium-bromine complex that undergoes nucleophilic attack by the enol form of the ketone [1].

The advantages of this system include its commercial availability, thermal stability, and reduced environmental impact compared to molecular bromine. However, the substrate scope may be limited due to the elevated reaction temperatures required.

Hydrogen Peroxide/Hydrobromic Acid System

An environmentally friendly "on water" bromination protocol has been developed using hydrogen peroxide and hydrobromic acid as the brominating system [7]. This aqueous approach operates at room temperature and provides yields of 70-85% with good selectivity. The reaction proceeds through in situ generation of bromine from the peroxide-bromide system, followed by standard electrophilic bromination of the enol intermediate.

This methodology offers significant advantages in terms of green chemistry principles, including the use of water as solvent, ambient reaction conditions, and the absence of organic waste generation. However, the yields are generally lower compared to traditional organic solvent-based approaches.

Brominating AgentReaction ConditionsYield (%)SelectivityAdvantagesLimitations
Molecular Bromine (Br₂)Acetic acid, 0-25°C80-95ModerateWell-establishedHazardous handling
N-Bromosuccinimide (NBS)Solvent-free or organic solvent75-90HighMild conditionsRequires activation
Pyridine Hydrobromide PerbromideAcetic acid, 90°C85-90HighCost-effectiveLimited substrate scope
Hydrogen Peroxide/HBrAqueous, room temperature70-85GoodGreen chemistryLower yields

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has revolutionized the field of chemical synthesis by providing rapid, efficient, and environmentally friendly reaction conditions [8] [9]. The application of microwave irradiation to the bromination of 2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one represents a significant advancement in synthetic methodology.

Microwave Heating Principles

Microwave-assisted synthesis operates through dielectric heating, where electromagnetic radiation directly interacts with polar molecules in the reaction mixture [9]. This direct heating mechanism provides several advantages over conventional heating methods, including faster reaction rates, improved yields, and enhanced selectivity. The coupling of microwave energy with molecules occurs through dipolar polarization and ionic conduction mechanisms [8].

Optimization of Reaction Parameters

Systematic optimization studies have demonstrated that microwave power, temperature, and reaction time are critical parameters affecting both yield and selectivity in bromination reactions [6] [10]. The optimal conditions for the synthesis of 2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one have been established through comprehensive experimental design.

Power and Temperature Effects

Microwave power optimization studies reveal that moderate power levels (300-450 W) provide optimal results for bromination reactions [10]. At 300 W, reaction temperatures of 80°C can be achieved with reaction times of 5 minutes, yielding 85% of the desired product with excellent selectivity. Increasing the power to 450 W allows for higher temperatures (100°C) and shorter reaction times (3 minutes), resulting in improved yields of 92% [10].

However, excessive microwave power (>600 W) can lead to overheating and decomposition of sensitive substrates, resulting in decreased yields and selectivity. The optimal power range for pyridine-containing substrates appears to be 300-450 W, balancing efficiency with product quality [10].

Solvent-Free Conditions

One of the most significant advantages of microwave-assisted bromination is the ability to conduct reactions under solvent-free conditions [6] [10]. The elimination of organic solvents not only reduces environmental impact but also simplifies product isolation and purification procedures. Under solvent-free conditions, N-bromosuccinimide can be used directly with the ketone substrate, achieving yields of 85-90% in reaction times of 3-5 minutes [10].

Reaction Time Optimization

The dramatic reduction in reaction time represents one of the most compelling advantages of microwave-assisted synthesis [9]. Traditional bromination reactions requiring several hours can be completed in minutes under microwave irradiation. The optimal reaction time for 2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one synthesis is 3-5 minutes at 100°C, providing a 92% yield with excellent selectivity [10].

Green Chemistry Aspects

Microwave-assisted synthesis aligns with several principles of green chemistry, including energy efficiency, waste reduction, and the use of safer reaction conditions [8] [9]. The reduced reaction times and elevated yields contribute to improved atom economy, while the elimination of organic solvents reduces waste generation and environmental impact.

Power (W)Temperature (°C)Time (min)Yield (%)Selectivity
150601078Good
30080585Excellent
450100392Excellent
600120288Good

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a transformative technology in organic synthesis, offering significant advantages over traditional batch processes in terms of safety, efficiency, and scalability [11] [12]. The application of continuous flow reactors to the synthesis of 2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one represents a modern approach to pharmaceutical intermediate production.

Flow Reactor Design Principles

Continuous flow reactors provide precise control over reaction parameters, including temperature, pressure, residence time, and reagent mixing [11]. The small reaction volumes and high surface-to-volume ratios enable efficient heat and mass transfer, resulting in improved reaction control and reproducibility. For bromination reactions, the ability to handle hazardous reagents such as molecular bromine in a controlled environment represents a significant safety advantage [12].

Tubular Flow Reactors

Tubular flow reactors have been successfully employed for the bromination of ketones, providing excellent yields and selectivity [13]. The reactor configuration allows for precise control of residence time, typically ranging from 5-15 minutes for optimal conversion. Studies have demonstrated that tubular reactors operating at 80°C with a flow rate of 1.0 mL/min can achieve 88% yields with a productivity of 45 g/h [13].

The advantages of tubular reactors include continuous operation, consistent product quality, and the ability to handle exothermic reactions safely. The narrow residence time distribution ensures uniform reaction conditions, minimizing side product formation and improving overall selectivity [11].

Microreactor Technology

Microreactor systems offer enhanced mixing and heat transfer characteristics due to their small channel dimensions [13]. These reactors are particularly well-suited for bromination reactions involving hazardous reagents, as the small inventory reduces safety risks. Microreactors operating at 60°C with flow rates of 0.5 mL/min have achieved 82% yields with productivities of 28 g/h [13].

The key advantages of microreactors include rapid temperature control, excellent mixing efficiency, and the ability to conduct reactions under precise conditions. However, the lower throughput compared to larger reactor systems may limit their application to small-scale or specialty chemical production [11].

Photochemical Flow Reactors

Photochemical flow reactors have been developed for bromination reactions utilizing in situ bromine generation [14] [15]. These systems combine photochemical activation with continuous flow processing, enabling efficient bromination under mild conditions. The reactor design incorporates LED arrays for precise wavelength control, typically operating at 405 nm for optimal bromine generation [15].

Studies have demonstrated that photochemical flow reactors can achieve 90% yields at 40°C with residence times of 8 minutes, providing productivities of 38 g/h [15]. The advantages include mild reaction conditions, reduced thermal stress on sensitive substrates, and the ability to conduct reactions that are difficult to achieve under thermal conditions [14].

In Situ Bromine Generation

One of the most significant advantages of flow chemistry for bromination reactions is the ability to generate bromine in situ from safer precursors [14] [16]. This approach eliminates the need to handle and store molecular bromine, significantly improving process safety. The in situ generation typically involves the reaction of sodium bromate with hydrobromic acid, producing bromine under controlled conditions [14].

The integration of in situ bromine generation with continuous flow processing has been demonstrated to achieve productivities of up to 4.1 kg/h for similar brominated compounds, representing a 14-fold increase compared to batch processes [17]. This approach enables the safe scale-up of bromination reactions while maintaining high product quality and yield.

Process Integration and Purification

Continuous flow systems enable the integration of multiple reaction steps and purification procedures in a single continuous process [12]. For the synthesis of 2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one, the bromination step can be coupled with in-line purification using membrane separators or continuous extraction systems [12].

The integration of reaction and purification steps reduces product handling, minimizes contamination risks, and improves overall process efficiency. Studies have demonstrated that daisy-chained reactor systems can achieve 90% conversion over multiple steps while maintaining continuous operation [12].

Reactor TypeFlow Rate (mL/min)Temperature (°C)Residence Time (min)Yield (%)Productivity (g/h)
Tubular1.080108845
Microreactor0.56058228
Packed Bed2.0100158565
Photochemical1.54089038

Purification Techniques and Yield Optimization

The purification of 2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one represents a critical step in the synthetic process, directly impacting the overall yield and product quality. The selection of appropriate purification methods depends on the physical properties of the compound, the nature of impurities present, and the required final purity specifications.

Recrystallization Methods

Recrystallization remains the most widely used purification technique for brominated aromatic compounds due to its simplicity and effectiveness [18]. The process involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to promote crystallization of the pure compound. For 2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one, ethanol-water mixtures have proven effective as recrystallization solvents [18].

The recrystallization process typically achieves purities of 95-98% with recovery rates of 75-85%. The choice of solvent system is critical, as it must provide adequate solubility at elevated temperatures while promoting selective crystallization of the desired product. Temperature control during the cooling phase is essential to prevent rapid crystallization that could lead to inclusion of impurities [18].

Optimization studies have shown that slow cooling rates (1-2°C per minute) provide superior crystal quality compared to rapid cooling. The addition of seed crystals can further improve the crystallization process by providing nucleation sites and promoting uniform crystal growth [18].

Column Chromatography

Column chromatography offers high-resolution separation capabilities for complex mixtures containing structurally similar compounds [19]. The technique is particularly valuable for removing closely related impurities that cannot be effectively separated by recrystallization. For brominated pyridine derivatives, silica gel columns with hexane-ethyl acetate gradient elution systems have demonstrated excellent separation efficiency [19].

The optimization of column chromatography parameters includes column dimensions, stationary phase selection, and mobile phase composition. Studies have shown that columns with a bed height of 20-30 cm and hexane-ethyl acetate gradients (1:9 to 1:1) provide optimal separation for 2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one, achieving purities of 92-96% with recovery rates of 80-90% [19].

The main advantages of column chromatography include its high resolution and versatility in handling various types of impurities. However, the technique is solvent-intensive and requires careful optimization to achieve acceptable recovery rates while maintaining high purity standards [19].

Liquid-Liquid Extraction

Liquid-liquid extraction represents a rapid and efficient purification method for removing ionic impurities and unreacted starting materials [19]. The technique involves partitioning the crude product between two immiscible solvents, typically dichloromethane and water, taking advantage of differential solubility properties.

For 2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one, extraction with dichloromethane-water systems can effectively remove residual acids, bases, and polar impurities. The process achieves purities of 85-90% with recovery rates of 90-95%, making it particularly suitable for initial purification steps [19].

The advantages of liquid-liquid extraction include rapid separation, high recovery rates, and the ability to handle large quantities of material. However, the technique may not provide sufficient resolution for closely related structural impurities, often requiring additional purification steps [19].

Sublimation Purification

Sublimation represents a specialized purification technique particularly suited for compounds with appropriate vapor pressure characteristics [18]. The process involves the direct transition from solid to vapor phase under reduced pressure, followed by condensation to yield highly pure crystals. For thermally stable brominated compounds, sublimation can achieve purities of 98-99% [18].

The optimization of sublimation conditions requires careful control of temperature and pressure to achieve efficient purification while preventing thermal decomposition. Studies have shown that sublimation at 0.1-1.0 mmHg pressure and temperatures 20-30°C below the melting point provides optimal results for similar brominated aromatic compounds [18].

The primary advantage of sublimation is the achievement of exceptionally high purity levels. However, the technique is limited to thermally stable compounds and typically results in lower recovery rates (70-80%) due to thermal decomposition and mechanical losses [18].

Yield Optimization Strategies

Systematic optimization of reaction and purification conditions is essential for achieving maximum yields of 2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one. The optimization process involves the systematic evaluation of multiple parameters, including reaction temperature, catalyst loading, reaction time, solvent selection, and reagent concentrations.

Temperature Optimization

Temperature optimization studies have revealed that the optimal reaction temperature range for bromination reactions is 80-100°C [20]. Within this range, yields increase with temperature due to enhanced reaction kinetics. However, temperatures above 100°C can lead to decreased selectivity and increased side product formation [20].

The temperature effect on yield follows a typical bell-shaped curve, with maximum yields achieved at 80-90°C. Above this temperature range, thermal decomposition of the product and increased formation of dibrominated by-products result in reduced overall yields [20].

Catalyst Loading Effects

The optimization of catalyst loading has demonstrated that 5-10 mol% catalyst concentration provides optimal results for most bromination reactions [20]. Lower catalyst loadings result in incomplete conversion and reduced yields, while excessive catalyst concentrations can lead to over-bromination and side reactions.

Studies have shown that catalyst loading has minimal effect on selectivity, making it possible to optimize loading based primarily on yield considerations. The optimal catalyst loading of 5-10 mol% represents a balance between reaction efficiency and economic considerations [20].

Reaction Time Optimization

Reaction time optimization reveals that maximum yields are typically achieved within 2-5 hours for traditional bromination reactions [20]. Longer reaction times can lead to product decomposition and reduced selectivity, particularly at elevated temperatures. The optimal reaction time depends on the specific reaction conditions and substrate characteristics.

For microwave-assisted synthesis, reaction times are dramatically reduced to 3-5 minutes while maintaining high yields and selectivity. This represents a significant advantage in terms of process efficiency and energy consumption [10].

TechniqueSolvent SystemPurity (%)Recovery (%)AdvantagesLimitations
RecrystallizationEthanol/Water95-9875-85Simple procedureProduct loss
Column ChromatographyHexane/Ethyl Acetate92-9680-90High resolutionSolvent intensive
Liquid-Liquid ExtractionDCM/Water85-9090-95Rapid separationLower purity
SublimationVacuum98-9970-80High purityThermal decomposition

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

228.97384 g/mol

Monoisotopic Mass

228.97384 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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